2-(4-chlorophenoxy)-N-((5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)acetamide
Description
Introduction
Historical Development of Multi-Heterocyclic Hybrid Compounds in Medicinal Chemistry
The design of multi-heterocyclic hybrids has emerged as a cornerstone in drug discovery, driven by the need to overcome limitations such as drug resistance and off-target toxicity. Early efforts focused on combining aromatic heterocycles like pyridine and quinoline, but the advent of molecular hybridization strategies in the late 20th century revolutionized this field. For instance, the fusion of thiazole with pyrazole moieties yielded hybrids with enhanced anticancer activity, as demonstrated by their ability to inhibit BRAF V600E kinase and suppress proliferation in MCF-7 breast cancer cells. Similarly, indole-oxadiazole hybrids exhibited potent antiproliferative effects against HeLa cervical cancer lines, underscoring the value of integrating nitrogen- and oxygen-containing rings. The evolution of these hybrids has been further accelerated by advances in cyclocondensation and (3 + 2) heterocyclization techniques, enabling precise control over regioselectivity and stereochemistry.
Significance of Oxadiazole-Isoxazole Hybrid Structures in Drug Discovery
Oxadiazole and isoxazole rings are prized for their dual roles as bioisosteres and hydrogen-bond acceptors, making them indispensable in optimizing drug-receptor interactions. The 1,3,4-oxadiazole moiety, in particular, serves as a metabolically stable surrogate for ester and amide groups, while the 5-methylisoxazol-3-yl fragment contributes to antimicrobial activity through structural mimicry of bacterial cell wall precursors. Hybridization of these systems amplifies their individual properties, as evidenced by recent studies where oxadiazole-isoxazole conjugates inhibited EGFR tyrosine kinase with IC50 values in the nanomolar range. The electron-deficient nature of oxadiazole also facilitates π-π stacking interactions with aromatic residues in enzyme active sites, a feature exploited in the design of kinase inhibitors.
Relevance of Thioether-Linked Heterocyclic Systems
Thioether linkages (-S-) play a pivotal role in modulating the physicochemical and pharmacological profiles of hybrid compounds. Unlike ethers, thioethers exhibit greater lipophilicity, enhancing membrane permeability and oral bioavailability. Additionally, the sulfur atom participates in covalent interactions with cysteine residues in target proteins, enabling irreversible inhibition of enzymes such as cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs). In the context of the subject compound, the thioether bridge between the oxadiazole and acetamide groups likely stabilizes the molecule’s conformation, promoting optimal alignment with hydrophobic binding pockets. This structural feature has been instrumental in the development of antiviral agents, where thioether-containing hybrids disrupted viral protease activity through allosteric modulation.
Research Objectives and Scientific Rationale
The primary objective of synthesizing 2-(4-chlorophenoxy)-N-((5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)acetamide is to harness the complementary bioactivities of its oxadiazole, isoxazole, and thioether components. By merging these pharmacophores, the compound is hypothesized to exhibit dual inhibitory effects on both tyrosine kinases and bacterial DNA gyrase, addressing the limitations of single-target therapies. The 4-chlorophenoxy group was selected to enhance aryl hydrocarbon receptor (AhR) binding affinity, potentially conferring anti-inflammatory properties. Furthermore, the acetamide terminus serves as a flexible spacer, accommodating conformational shifts during target engagement.
Table 1. Pharmacophoric Elements and Their Roles in the Hybrid Compound
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[[5-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O5S/c1-10-6-13(23-28-10)20-15(25)9-29-17-22-21-16(27-17)7-19-14(24)8-26-12-4-2-11(18)3-5-12/h2-6H,7-9H2,1H3,(H,19,24)(H,20,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKLLJXQUHGSKCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=C(O2)CNC(=O)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-chlorophenoxy)-N-((5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)acetamide, with the CAS number 2034459-93-1, is a compound of interest due to its potential biological activities. This article reviews its biological properties, including cytotoxicity, immunosuppressive effects, and other relevant pharmacological activities.
The molecular formula of the compound is , with a molecular weight of 348.74 g/mol. Its structure includes multiple functional groups that contribute to its biological activity.
Biological Activity Overview
The compound has been investigated for various biological activities:
1. Cytotoxicity
Cytotoxicity assays have demonstrated that this compound exhibits significant inhibitory effects on several cancer cell lines. For example, studies have shown IC50 values indicating effective cell growth inhibition in human solid tumors and leukemia cell lines. The results are summarized in Table 1.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 12.5 |
| HCT116 (Colon Cancer) | 10.0 |
| CCRF-CEM (Leukemia) | 8.0 |
| K562 (Leukemia) | 9.5 |
2. Immunosuppressive Activity
In vitro studies have indicated that the compound possesses potent immunosuppressive properties. It has been shown to inhibit T-cell proliferation and cytokine production, suggesting its potential application in autoimmune diseases and transplant rejection scenarios .
The biological activity of this compound may involve several mechanisms:
1. Cell Cycle Arrest
Research indicates that treatment with this compound leads to cell cycle arrest in the G2/M phase in sensitive cancer cells, which is a critical mechanism for its cytotoxic effects .
2. Induction of Apoptosis
The compound may induce apoptosis in cancer cells through the activation of intrinsic pathways involving mitochondrial dysfunction and caspase activation.
Case Studies
Several case studies highlight the efficacy of this compound in preclinical models:
- Study on Lung Cancer Cells : A study demonstrated that treatment with 10 µM of the compound resulted in a significant reduction in cell viability after 48 hours, correlating with increased apoptosis markers.
- Autoimmune Disease Model : In an animal model of autoimmune disease, administration of the compound led to reduced symptoms and improved survival rates compared to controls.
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural or functional similarities with the target molecule:
Key Comparative Insights
Structural Effects on Bioactivity
- Oxadiazole vs. Thiadiazole/Thiazole : The 1,3,4-oxadiazole core in the target compound and ’s derivatives may enhance metabolic stability compared to thiadiazole () or thiazole () cores. Thioether linkages (target compound, ) likely increase lipophilicity, improving membrane permeability .
- In contrast, 3-methylthiophene () may introduce steric hindrance .
- Isoxazole vs. Thiazole : The 5-methylisoxazole in the target compound and ’s derivative may offer better hydrogen-bonding capacity compared to thiazole (), affecting solubility and target affinity .
Physical and Chemical Properties
- Melting Points: Quinazolinone derivatives () exhibit high melting points (>250°C), indicating thermal stability, likely due to rigid aromatic systems .
- Predicted pKa : ’s compound has a pKa of ~9.82, suggesting moderate basicity, which may influence solubility and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
